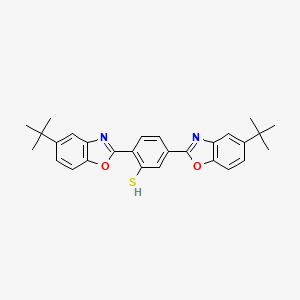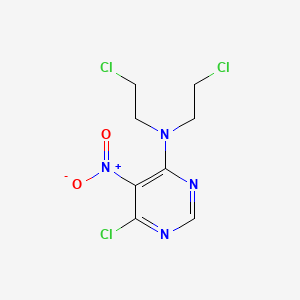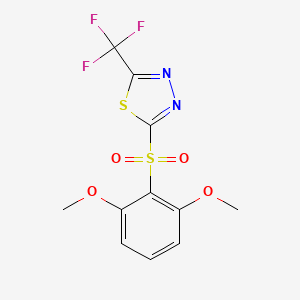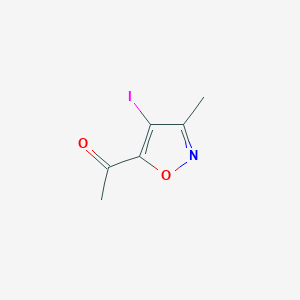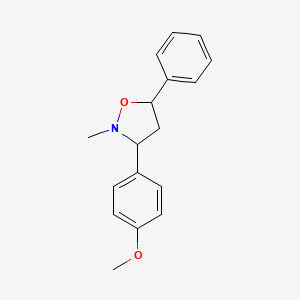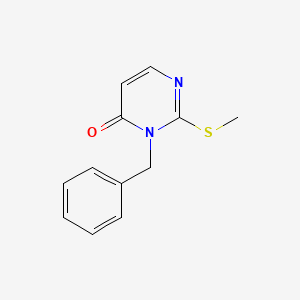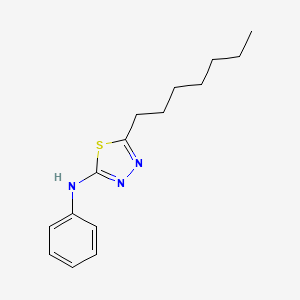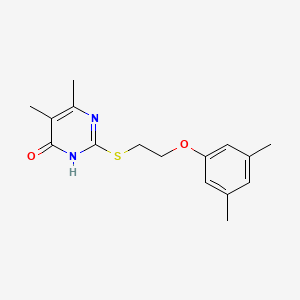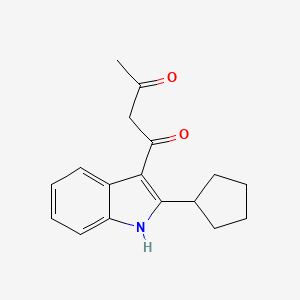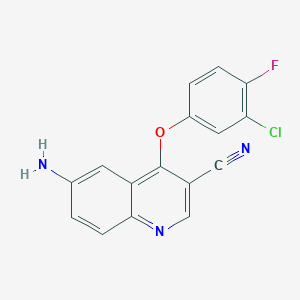
6-Amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of an amino group, a chloro-fluorophenoxy group, and a carbonitrile group attached to the quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the quinoline core with nitric acid produces a nitro derivative, which is then reduced to the corresponding amino compound using a reducing agent such as iron and hydrochloric acid.
Attachment of the Chloro-Fluorophenoxy Group: The chloro-fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the aminoquinoline with 3-chloro-4-fluorophenol in the presence of a base such as potassium carbonate.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced by reacting the intermediate compound with a cyanating agent such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
6-Amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chloro-fluorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
6-Amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
6-Amino-4-(3-chloro-4-fluorophenylamino)-7-ethoxy-quinoline-3-carbonitrile: This compound has a similar structure but with an ethoxy group instead of a phenoxy group.
6-Amino-4-(3-chloro-4-fluorophenylamino)-quinoline-3-carbonitrile: This compound lacks the phenoxy group and has a simpler structure.
Uniqueness
6-Amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile is unique due to the presence of the chloro-fluorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
928779-56-0 |
|---|---|
分子式 |
C16H9ClFN3O |
分子量 |
313.71 g/mol |
IUPAC名 |
6-amino-4-(3-chloro-4-fluorophenoxy)quinoline-3-carbonitrile |
InChI |
InChI=1S/C16H9ClFN3O/c17-13-6-11(2-3-14(13)18)22-16-9(7-19)8-21-15-4-1-10(20)5-12(15)16/h1-6,8H,20H2 |
InChIキー |
MCJIGFQTVAPUKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C(=C2C=C1N)OC3=CC(=C(C=C3)F)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


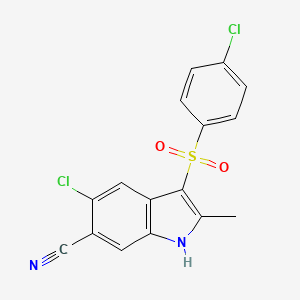
![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)
